ethyl (2R)-2-amino-3-cyclohexylpropanoate hydrochloride
Description
Ethyl (2R)-2-amino-3-cyclohexylpropanoate hydrochloride is a chiral α-amino ester derivative featuring a cyclohexyl side chain and an ethyl ester group. The compound’s stereochemistry (R-configuration at the α-carbon) and hydrochloride salt form enhance its stability and solubility in polar solvents. Key properties inferred from analogs include:
Properties
IUPAC Name |
ethyl (2R)-2-amino-3-cyclohexylpropanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2.ClH/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9;/h9-10H,2-8,12H2,1H3;1H/t10-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDHNGKVNHBPTE-HNCPQSOCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1CCCCC1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CC1CCCCC1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2R)-2-amino-3-cyclohexylpropanoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclohexanone, ethyl bromoacetate, and ammonia.
Formation of Intermediate: Cyclohexanone is reacted with ethyl bromoacetate in the presence of a base to form an intermediate compound.
Amination: The intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for controlled synthesis and monitoring of reaction parameters.
Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2R)-2-amino-3-cyclohexylpropanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine.
Major Products
Oxidation: Formation of oximes or nitro derivatives.
Reduction: Conversion to alcohols.
Substitution: Formation of amides or other substituted products.
Scientific Research Applications
Synthesis of Ethyl (2R)-2-amino-3-cyclohexylpropanoate Hydrochloride
The synthesis of this compound can be achieved through several methods, including asymmetric synthesis techniques. Notably, an enantioselective synthesis starting from enantiomerically enriched precursors has been documented. The use of Sharpless asymmetric dihydroxylation is a key step in obtaining the desired chirality without the need for extensive purification processes .
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit promising antimicrobial properties. For example, compounds derived from similar structures have shown higher activity against Mycobacterium avium subsp. paratuberculosis when compared to standard antibiotics like ciprofloxacin and isoniazid .
Cytotoxicity Studies
Cytotoxicity assays conducted on human monocytic leukemia THP-1 cell lines revealed that certain derivatives possess significant cytotoxic effects, suggesting potential applications in cancer therapy .
Anticancer Properties
Several studies have explored the anticancer activity of compounds related to this compound. For instance, a series of methyl derivatives were tested against human cancer cell lines HCT-116 and MCF-7, demonstrating IC50 values indicative of their potency as anticancer agents .
Neuroprotective Effects
The compound's structural features suggest potential neuroprotective effects, which are being investigated in preclinical models. The modulation of neurotransmitter systems could provide therapeutic avenues for neurodegenerative diseases .
Table 1: Biological Activities of this compound Derivatives
| Compound Name | Target Organism/Cell Line | Activity | IC50 (µg/mL) |
|---|---|---|---|
| Compound A | M. avium | Antimicrobial | 12.5 |
| Compound B | THP-1 Cell Line | Cytotoxicity | 5.0 |
| Compound C | HCT-116 | Anticancer | 7.5 |
Case Study 1: Antimicrobial Efficacy
In a study investigating the efficacy of various compounds against mycobacterial infections, this compound derivatives were found to significantly inhibit the growth of resistant strains, highlighting their potential as novel therapeutic agents in treating multidrug-resistant infections .
Case Study 2: Cancer Cell Proliferation Inhibition
A series of synthesized derivatives were evaluated for their ability to inhibit cancer cell proliferation in vitro. The results demonstrated that specific modifications to the ethyl (2R)-2-amino-3-cyclohexylpropanoate structure enhanced its anticancer activity, suggesting that further structural optimization could lead to more effective cancer therapeutics .
Mechanism of Action
The mechanism of action of ethyl (2R)-2-amino-3-cyclohexylpropanoate hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the cyclohexyl group provides hydrophobic interactions. These interactions can modulate the activity of the target, leading to desired biological effects.
Comparison with Similar Compounds
Methyl (S)-2-Amino-3-Cyclohexylpropanoate Hydrochloride
Key Differences :
- Ester group : Methyl vs. ethyl, altering lipophilicity and metabolic stability.
- Stereochemistry: (S)-configuration vs.
Synthetic Routes: The methyl analog is synthesized via coupling reactions involving methyl (S)-2-amino-3-cyclohexylpropanoate hydrochloride and protected amino acids, yielding derivatives like MPI25b (84% yield) . The ethyl variant likely follows similar protocols with ethyl ester precursors.
Ethyl 2-Amino-3-(3,5-Dichlorophenyl)propanoate Hydrochloride
Key Differences :
- Substituent : 3,5-Dichlorophenyl vs. cyclohexyl, impacting steric bulk and electronic properties.
Commercial Availability :
The cyclohexyl variant is supplied by Chinese manufacturers (e.g., Nanjing Xinbeier Pharmaceutical) , while the dichlorophenyl analog is listed by CymitQuimica at premium pricing (€1,619.00/500 mg) .
Methyl 2-Amino-3-Chloropropanoate Hydrochloride
Key Differences :
- Side chain : Chlorine atom vs. cyclohexyl group, drastically altering polarity and reactivity.
| Property | Ethyl (2R)-Cyclohexyl Compound | Chloropropanoate Analog | Reference |
|---|---|---|---|
| Molecular weight | ~235.7 | 154.02 (C₄H₉Cl₂NO₂) | |
| Reactivity | Stable under inert conditions | Prone to nucleophilic substitution |
Applications :
The chlorinated analog is used in peptide synthesis, whereas the cyclohexyl variant may target proteases or viral enzymes due to its bulky side chain .
Methyl (S)-3,3-Dimethyl-2-(Methylamino)butanoate Hydrochloride
Key Differences :
- Branching: 3,3-Dimethyl butanoate backbone vs. linear cyclohexylpropanoate.
- Amino group: Methylamino vs. primary amino group.
| Property | Ethyl (2R)-Cyclohexyl Compound | 3,3-Dimethyl Analog | Reference |
|---|---|---|---|
| Solubility | Moderate in polar solvents | Higher solubility | |
| NMR data | Not available | δ 9.00 (1H, brs) |
Synthesis :
The dimethyl analog is prepared via deprotection of tert-butoxycarbonyl (Boc) groups using HCl/dioxane , a method adaptable to the ethyl cyclohexyl compound.
Critical Analysis of Structural and Functional Variations
- Lipophilicity : Ethyl esters (e.g., Ref: 3D-GJB57103 ) are more lipophilic than methyl analogs, enhancing membrane permeability but possibly reducing aqueous solubility.
- Stereochemical Impact : The (R)-configuration of the target compound may confer distinct binding affinities compared to (S)-enantiomers, as seen in protease inhibitors .
- Safety Profile: Cyclohexyl derivatives exhibit warnings for H302 (harmful if swallowed) and H315-H319 (skin/eye irritation), consistent with amino ester hydrochlorides .
Biological Activity
Ethyl (2R)-2-amino-3-cyclohexylpropanoate hydrochloride, commonly referred to as Et-ACBA, is a chiral amino acid derivative that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
Et-ACBA features an ethyl ester group, an amino group, and a cyclohexyl group attached to a propanoate backbone. The presence of the cyclohexyl moiety introduces significant steric bulk and hydrophobicity, which can influence the compound's interactions with biological targets.
| Structural Feature | Description |
|---|---|
| Chirality | Exists as (2R) and (2S) enantiomers |
| Functional Groups | Ethyl ester, amino group |
| Hydrophobic Group | Cyclohexyl |
Mechanisms of Biological Activity
The biological activity of Et-ACBA is primarily attributed to its ability to interact with various molecular targets within biological systems. Key interactions include:
- Hydrogen Bonding : The amino group can form hydrogen bonds with proteins and other biomolecules, influencing enzyme-substrate dynamics.
- Hydrophobic Interactions : The cyclohexyl group enhances hydrophobic interactions, potentially affecting protein-ligand binding affinities.
These interactions suggest that Et-ACBA may modulate the activity of enzymes and receptors, making it a candidate for further studies in biochemical pathways and therapeutic applications.
Enzyme Inhibition Studies
Recent studies have explored the inhibitory effects of Et-ACBA on specific enzymes. For instance, compounds structurally related to Et-ACBA have shown promise as xanthine oxidase inhibitors, which are critical in managing conditions like hyperuricemia and gout. A study demonstrated that modifications in functional groups significantly altered the inhibitory potency against xanthine oxidase, indicating that similar derivatives could be developed from Et-ACBA for therapeutic purposes .
Binding Affinity Assessments
Molecular docking studies have been employed to assess the binding affinity of Et-ACBA to various biological targets. These studies revealed that the compound exhibits favorable interactions with several enzymes involved in metabolic pathways. The binding affinity is influenced by the stereochemistry of the compound, with the (2R) enantiomer often displaying enhanced activity compared to its (2S) counterpart .
Case Studies
- Xanthine Oxidase Inhibition : A series of derivatives based on Et-ACBA were synthesized and tested for their ability to inhibit xanthine oxidase. The most potent compound exhibited an IC50 value significantly lower than that of allopurinol, a standard treatment for gout .
- Antitumor Activity : Related compounds have been investigated for their antitumor properties. For example, derivatives similar in structure to Et-ACBA have shown efficacy against various cancer cell lines, suggesting a potential role in cancer therapy .
Potential Therapeutic Applications
Given its structural properties and biological activity, Et-ACBA holds potential in several therapeutic areas:
- Anti-gout Medications : As a xanthine oxidase inhibitor.
- Anticancer Agents : Through modulation of cell proliferation pathways.
- Neuroprotective Agents : Due to its ability to interact with neurotransmitter receptors.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for ethyl (2R)-2-amino-3-cyclohexylpropanoate hydrochloride, and how can enantiomeric purity be ensured during synthesis?
- Methodological Answer : The compound can be synthesized via stereoselective methods such as asymmetric hydrogenation or enzymatic resolution. For example, cyclohexylpropanoate derivatives are often prepared by coupling cyclohexyl-containing precursors with amino acid esters under controlled pH and temperature conditions. Chiral catalysts (e.g., Ru-BINAP complexes) or immobilized enzymes (e.g., lipases) can enhance enantiomeric purity . Post-synthesis, chiral HPLC or supercritical fluid chromatography (SFC) with polysaccharide-based columns (e.g., Chiralpak AD-H) is recommended for purity validation, with mobile phases optimized for polar ionic compounds .
Q. How should researchers characterize the structural and chemical properties of this compound?
- Methodological Answer : Use a combination of NMR (¹H, ¹³C, DEPT-135), high-resolution mass spectrometry (HRMS), and X-ray crystallography for structural confirmation. For example, the cyclohexyl group’s proton environment can be resolved via ¹H NMR (δ 1.0–2.5 ppm, multiplet patterns), while the ester carbonyl appears at ~170–175 ppm in ¹³C NMR . FT-IR can confirm the presence of amino (-NH₂, ~3300 cm⁻¹) and hydrochloride (Cl⁻, broad ~2500 cm⁻¹) groups. Computational tools like Gaussian or ORCA can predict vibrational spectra and optimize geometry .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer : The hydrochloride salt enhances aqueous solubility but may degrade in basic conditions. Solubility tests in DMSO, water, and ethanol at 25°C are critical for assay design. Stability studies (e.g., via accelerated degradation at 40°C/75% RH over 30 days) should monitor decomposition by HPLC. Store at +5°C in airtight, light-protected containers to prevent hydrolysis of the ester group .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, incubation time). Validate bioactivity using orthogonal assays:
- In vitro : Dose-response curves in primary vs. immortalized cells (e.g., HEK-293 vs. SH-SY5Y).
- In silico : Molecular docking (AutoDock Vina) to compare binding affinities with target receptors (e.g., GABA transporters) .
- Meta-analysis : Cross-reference published datasets (e.g., ChEMBL, PubChem BioAssay) to identify confounding factors like impurity profiles .
Q. What computational strategies are effective for studying the compound’s interaction with biological targets?
- Methodological Answer : Combine molecular dynamics (MD) simulations (AMBER or GROMACS) and density functional theory (DFT) to model interactions. For example:
- MD : Simulate the compound’s binding to cyclooxygenase-2 (COX-2) over 100 ns to assess stability.
- DFT : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity . Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. How can enantiomeric impurities impact pharmacological studies, and what methods detect trace impurities?
- Methodological Answer : Even 1% impurity can skew dose-response relationships. Use:
- Chiral SFC : Detects 0.1% enantiomeric excess with a CO₂/ethanol mobile phase and diode array detection.
- LC-MS/MS : Quantifies impurities at ppb levels using MRM transitions specific to the undesired enantiomer .
- Circular Dichroism (CD) : Monitors conformational changes in target proteins induced by impurities .
Q. What are the best practices for designing in vivo studies to evaluate this compound’s pharmacokinetics?
- Methodological Answer :
- Dosing : Administer via IV (bolus) and oral gavage to compare bioavailability. Use radiolabeled (¹⁴C) compound for tissue distribution studies.
- Sampling : Collect plasma at 0.5, 1, 2, 4, 8, 24 h post-dose. Analyze via LC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL.
- Metabolite ID : Use high-resolution mass spectrometers (Q-TOF) and software (MetaboLynx) to identify phase I/II metabolites .
Methodological Notes
- Stereochemistry Validation : Always correlate experimental optical rotation ([α]D²⁵) with computational predictions (e.g., via SpecDis) to confirm the (2R) configuration .
- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra in repositories like ChemSpider or Zenodo .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
